4-(Bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide is a sulfonamide compound characterized by its unique structure, which includes a bromomethyl group, a pyridine ring, and a sulfonamide functional group. This compound falls under the category of nitrogen-containing heterocycles, which are prevalent in various pharmaceutical applications due to their biological activity and structural diversity. The sulfonamide class of compounds has been extensively studied for their antibacterial properties and other therapeutic effects.
4-(Bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide is classified as a sulfonamide antibiotic. Sulfonamides are synthetic compounds that act as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for bacterial folate synthesis. This classification highlights its potential use in treating bacterial infections and other medical conditions.
The synthesis of 4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide typically involves the following steps:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
The molecular structure of 4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide features:
The molecular formula for this compound is CHBrNOS, with a molecular weight of approximately 303.17 g/mol. The compound exhibits specific spectral characteristics in NMR and IR spectroscopy that can be used for its identification.
4-(Bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the sulfonamide group and the electron-donating characteristics of the pyridine ring. Reaction conditions such as pH and solvent polarity significantly affect these processes .
The mechanism of action for 4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide primarily involves its role as an inhibitor of dihydropteroate synthetase. By mimicking para-aminobenzoic acid (PABA), it competes for binding at the active site of the enzyme, thus blocking folate synthesis in bacteria.
This inhibition leads to a reduction in bacterial growth and proliferation, making it effective against various bacterial strains. The effectiveness can vary based on structural modifications to the compound .
4-(Bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide is typically a solid at room temperature with moderate solubility in polar solvents like water and ethanol.
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to nucleophilic attack at the bromomethyl position and potential hydrolysis of the sulfonamide group under acidic or basic conditions .
This compound has several scientific applications:
4-(Bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide (CAS: 859495-47-9) exemplifies systematic naming conventions for sulfonamide derivatives. Its IUPAC name reflects three core components:
The molecular formula (C₁₂H₁₁BrN₂O₂S; MW: 327.20) is represented by canonical SMILES (O=S(=O)(NC1C=CC=CN=1)C1C=CC(CBr)=CC=1) and InChIKey (AVPNWRLCEPOALR-UHFFFAOYSA-N) [1] [3]. This structure belongs to two medicinal chemistry taxonomies:
Table 1: Structural Identifiers of 4-(Bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide
Identifier | Value |
---|---|
CAS Number | 859495-47-9 |
IUPAC Name | 4-(bromomethyl)-N-(pyridin-2-yl)benzenesulfonamide |
Molecular Formula | C₁₂H₁₁BrN₂O₂S |
Molecular Weight | 327.20 g/mol |
SMILES | BrCc1ccc(cc1)S(=O)(=O)Nc1ccccn1 |
InChIKey | AVPNWRLCEPOALR-UHFFFAOYSA-N |
Bromomethyl-substituted sulfonamides emerged as strategic intermediates in the 1990s–2000s, bridging classical sulfa drugs and targeted therapeutics. Key evolutionary phases include:
This compound specifically gained prominence in the 2010s as a precursor to pyrazole-based benzenesulfonamides with sub-micromolar carbonic anhydrase inhibition (e.g., derivatives inhibiting hCA IX/XII isoforms at IC₅₀ = 0.12–0.24 μM) [5]. Its bromomethyl group facilitates nucleophilic displacement reactions with amines, thiols, or azides – a trait exploited in anticancer prodrug development [6] [8].
Table 2: Key Applications of Bromomethyl-Sulfonamide Intermediates in Drug Discovery
Era | Structural Features | Therapeutic Applications |
---|---|---|
1930s–1960s | Simple aryl sulfonamides | Antibacterials (e.g., sulfapyridine) |
1990s–2000s | Bromomethyl-aryl sulfonamides | Carbonic anhydrase inhibitors; Covalent kinase inhibitors |
2010s–Present | Bromomethyl-N-heteroaryl sulfonamides | Targeted anticancer agents; Antibiotic hybrids |